molecular formula C25H23N7O3S2 B10885276 ethyl {5-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-1,3,4-thiadiazol-2-yl}acetate

ethyl {5-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-1,3,4-thiadiazol-2-yl}acetate

Cat. No.: B10885276
M. Wt: 533.6 g/mol
InChI Key: LVZIEOJKBZWZER-UHFFFAOYSA-N
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Description

ETHYL 2-[5-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE is a complex organic compound that features a unique combination of indole, triazino, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE typically involves multi-step organic reactions. A general synthetic route may include:

    Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Construction of the Triazino Moiety: The triazino ring can be formed by cyclization reactions involving appropriate hydrazine derivatives and nitriles.

    Attachment of the Thiadiazole Ring: The thiadiazole ring is often synthesized via cyclization of thiosemicarbazides with carboxylic acids or their derivatives.

    Final Coupling and Esterification: The final step involves coupling the synthesized intermediates and esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted Esters: From nucleophilic substitution reactions.

Scientific Research Applications

ETHYL 2-[5-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: Used in studying enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE involves interaction with specific molecular targets such as enzymes and receptors. The indole and triazino moieties may facilitate binding to biological macromolecules, while the thiadiazole ring can participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-[5-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]PROPANOATE
  • **ETHYL 2-[5-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]BUTANOATE

Uniqueness

The unique combination of indole, triazino, and thiadiazole rings in ETHYL 2-[5-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE provides distinct chemical properties and biological activities that are not commonly found in other compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C25H23N7O3S2

Molecular Weight

533.6 g/mol

IUPAC Name

ethyl 2-[5-[[2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate

InChI

InChI=1S/C25H23N7O3S2/c1-2-35-21(34)14-20-28-31-25(37-20)26-19(33)15-36-24-27-23-22(29-30-24)17-10-6-7-11-18(17)32(23)13-12-16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3,(H,26,31,33)

InChI Key

LVZIEOJKBZWZER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CCC5=CC=CC=C5)N=N2

Origin of Product

United States

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